tert-Butyl 6-chloro-3-(trifluoromethyl)picolinate
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Overview
Description
tert-Butyl 6-chloro-3-(trifluoromethyl)picolinate: is an organic compound that belongs to the class of picolinates. It is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 6th position, and a trifluoromethyl group at the 3rd position on the picolinic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloro-3-(trifluoromethyl)picolinate typically involves the esterification of 6-chloro-3-(trifluoromethyl)picolinic acid with tert-butyl alcohol. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-3-(trifluoromethyl)picolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution Products: Depending on the nucleophile, products like azido or thiocyanato derivatives.
Reduction Products: The corresponding alcohol.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 6-chloro-3-(trifluoromethyl)picolinate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of trifluoromethyl and chlorine substituents on biological activity. It can serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and pesticides. Its structural features make it a potential candidate for designing new active ingredients .
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-3-(trifluoromethyl)picolinate is not well-documented. based on its structure, it is likely to interact with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The trifluoromethyl group can enhance binding affinity to certain targets by increasing the lipophilicity of the molecule .
Comparison with Similar Compounds
- tert-Butyl 4-chloro-3-(trifluoromethyl)phenylcarbamate
- tert-Butyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate
- 6-aryl-2-picolinate herbicides
Uniqueness: tert-Butyl 6-chloro-3-(trifluoromethyl)picolinate is unique due to the specific positioning of the chlorine and trifluoromethyl groups on the picolinic acid backbone. This unique arrangement can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl 6-chloro-3-(trifluoromethyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)8-6(11(13,14)15)4-5-7(12)16-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSMFOKOZZCRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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